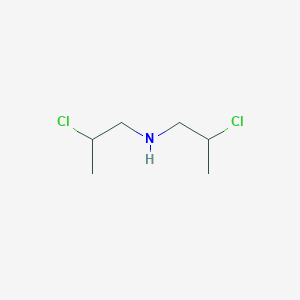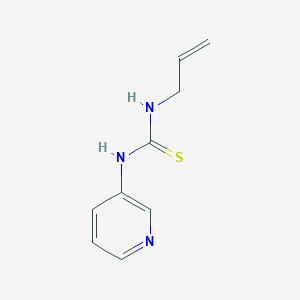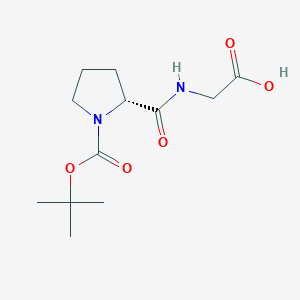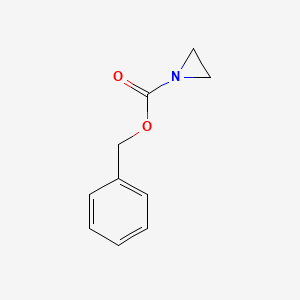
Benzyl Aziridine-1-carboxylate
Vue d'ensemble
Description
Benzyl Aziridine-1-carboxylate is an organic compound characterized by a three-membered aziridine ring attached to a benzyl group and a carboxylate ester. The aziridine ring is a strained, nitrogen-containing heterocycle, which makes it highly reactive and useful in various chemical transformations
Mécanisme D'action
Target of Action
Benzyl Aziridine-1-carboxylate is a type of aziridine, a class of organic compounds that are widely used in the synthesis of nitrogen-containing biologically active molecules . The primary targets of this compound are the nucleophiles present in these molecules .
Mode of Action
The mode of action of this compound involves the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups . This activation allows the ring to open and react with incoming nucleophiles . The aziridine ring can also be activated with protic or Lewis acids, leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of nitrogen-containing biologically active molecules . The ring-opening reactions of aziridines have gained tremendous importance in the synthesis of these molecules . Aziridines are used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These building blocks enable the further construction of a variety of biologically and pharmaceutically important drugs .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the aziridine ring
Result of Action
The result of the action of this compound is the formation of nitrogen-containing biologically active molecules . These molecules have various applications in the pharmaceutical industry, including the production of antibacterial, antifungal, and other types of drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the aziridine ring is activated in the presence of electron-withdrawing substituents and can provide ring-opening products after treatment with incoming nucleophiles . The storage temperature for this compound is recommended to be between 2-8°C in a sealed and dry environment .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, benzyl aziridine-1-carboxylate interacts with enzymes such as protein disulfide isomerases (PDIs). These enzymes contain catalytically active thiol groups that can react with the aziridine ring, leading to enzyme inhibition. This interaction is significant in the context of cancer research, as PDIs are involved in the proper folding of proteins within the endoplasmic reticulum and are overexpressed in certain cancer cells .
Cellular Effects
In cancer cells, this compound has been shown to induce apoptosis by inhibiting PDIs and disrupting the redox balance within the endoplasmic reticulum. This leads to the activation of stress-related signaling pathways and the upregulation of pro-apoptotic genes .
Molecular Mechanism
This inhibition disrupts the proper folding of proteins within the endoplasmic reticulum, resulting in the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore protein homeostasis but can also lead to apoptosis if the stress is prolonged .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under sealed, dry conditions at temperatures between 2-8°C . In biological environments, it may undergo hydrolysis and other degradation processes that can influence its long-term effects on cellular function.
Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDIs and persistent cellular stress. This can result in long-term changes in gene expression and cellular metabolism, ultimately affecting cell viability and function .
Dosage Effects in Animal Models
Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of PDIs and induce apoptosis in cancer cells. Beyond this threshold, higher doses can lead to adverse effects such as tissue damage and systemic toxicity .
Metabolic Pathways
The compound’s metabolism may also involve conjugation reactions with glutathione and other cellular nucleophiles, leading to the formation of conjugates that are subsequently excreted from the cell .
Transport and Distribution
Transporters such as ABC transporters may play a role in the efflux of this compound and its conjugates from cells, influencing its localization and accumulation .
Subcellular Localization
Post-translational modifications, such as phosphorylation or ubiquitination, may also affect the compound’s activity and function by altering its localization within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl Aziridine-1-carboxylate can be synthesized through several methods. One common approach involves the aziridination of α,β-unsaturated carbonyl compounds using a carbamate and sodium hypochlorite pentahydrate. This method is practical and environmentally friendly, producing aziridines with high stereoselectivity . Another method involves the reaction of benzylamine with chloroformate derivatives under basic conditions to form the aziridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aziridination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl Aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse products.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, resulting in the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, methanol, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Ring-Opened Products: Amines, alcohols, thiols.
Oxidized Products: Aziridine N-oxides.
Reduced Products: Amines.
Applications De Recherche Scientifique
Benzyl Aziridine-1-carboxylate has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
Aziridine: A simpler analog with a three-membered ring containing nitrogen.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring with distinct chemical properties.
Uniqueness: Benzyl Aziridine-1-carboxylate is unique due to its combination of a benzyl group and a carboxylate ester, which enhances its reactivity and versatility in chemical synthesis. The presence of the benzyl group provides additional stability and functionalization options, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
benzyl aziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXWAZGPFWJKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

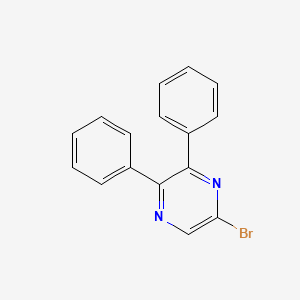
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)
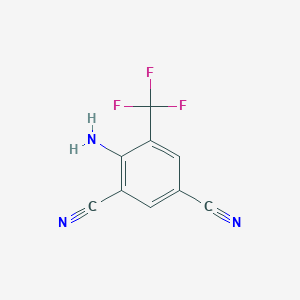
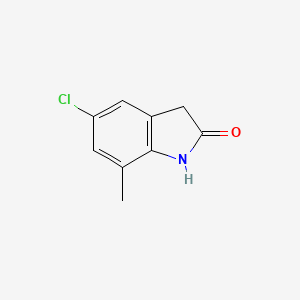
![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
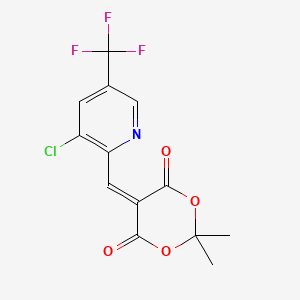
![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)
